In-Depth Technical Guide on the Basic Properties of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
In-Depth Technical Guide on the Basic Properties of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbazole (B46965) and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their diverse biological activities and applications in materials science. This document provides a detailed overview of the core basic properties of the specific derivative, 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole. Due to the scarcity of direct experimental data for this exact molecule, this guide extrapolates information from the known properties of the parent carbazole scaffold and the electronic effects of its substituents. It covers physicochemical properties, a theoretical assessment of basicity, a generalized synthetic protocol, and a discussion of potential biological significance.
Physicochemical and Structural Properties
3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a polysubstituted aromatic heterocycle. Its core structure consists of a tricyclic system with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring.
Table 1: Physicochemical Properties of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₂ | Calculated |
| Molecular Weight | 255.31 g/mol | Calculated |
| CAS Number | 75139-39-8 | MedChemExpress[1] |
| Appearance | Likely a crystalline solid | Inferred from similar compounds[2] |
Basicity and pKa Analysis
The basicity of carbazoles is generally very low. The lone pair of electrons on the nitrogen atom is delocalized and participates in the aromaticity of the pyrrole ring, making it largely unavailable for protonation.
Basicity of the Parent Carbazole Scaffold
The pKa of the conjugate acid of 9H-carbazole (C₁₂H₉NH₂⁺) is extremely low, indicating that the neutral molecule is a very weak base. Conversely, the pKa for the deprotonation of the N-H bond is high, signifying its weak acidic character.
Influence of Substituents on Basicity
The electronic properties of substituents on the carbazole ring can modulate its basicity.
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Methoxy (B1213986) (-OCH₃) Groups: As electron-donating groups through resonance, methoxy substituents increase the electron density on the aromatic rings. This effect can slightly increase the basicity of the carbazole system.
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Methyl (-CH₃) Groups: Methyl groups are weakly electron-donating through an inductive effect, which also contributes to a minor increase in basicity.
Given the presence of two methoxy and two methyl groups, it is predicted that 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole will be more basic than the unsubstituted 9H-carbazole. However, it will still be a very weak base in absolute terms.
Table 2: Predicted Acidity/Basicity Data
| Compound | Predicted pKa (N-H deprotonation) | Predicted Basicity |
| 9H-Carbazole | ~17 | Very Weak Base |
| 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole | No data available | Weak Base (theoretically stronger than 9H-carbazole) |
Experimental Protocols
While a specific protocol for the synthesis of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is not detailed in the available literature, a general approach can be outlined based on common methods for synthesizing polysubstituted carbazoles[3][4][5][6].
Generalized Synthesis of a Polysubstituted Carbazole
A plausible synthetic route could involve a cyclization reaction of a substituted diphenylamine (B1679370) or a related precursor. One common strategy is the Graebe-Ullmann reaction or variations thereof involving transition-metal-catalyzed C-N bond formation.
Example Generalized Protocol:
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Preparation of Precursor: Synthesis of an appropriately substituted N-phenyl-o-phenylenediamine derivative. This would involve multi-step organic synthesis to place the methoxy and methyl groups in the desired positions on the aniline (B41778) and benzene rings.
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Diazotization and Cyclization: The N-phenyl-o-phenylenediamine precursor is treated with nitrous acid to form a diazonium salt, which then undergoes intramolecular cyclization to form a 1,2,3-triazole intermediate.
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Aromatization: The unstable triazole intermediate is heated, leading to the extrusion of nitrogen gas and the formation of the carbazole ring system.
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Purification: The crude product is purified using standard techniques such as column chromatography and recrystallization to yield the final 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole.
Caption: Generalized workflow for carbazole synthesis.
Potential Biological Significance and Signaling Pathways
Numerous carbazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[7][8][9][10]. The specific biological role of 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole has not been elucidated. However, based on the activities of structurally similar compounds, a hypothetical mechanism of action can be proposed. For instance, some carbazole derivatives act as inhibitors of specific enzymes or as DNA intercalating agents[11].
Caption: Hypothetical mechanism of action for a bioactive carbazole derivative.
Conclusion
3,4-Dimethoxy-1,2-dimethyl-9H-carbazole is a carbazole derivative with predicted weak basicity, likely enhanced relative to the parent compound due to its electron-donating substituents. While specific experimental data on its properties are lacking, its structural features suggest potential for biological activity, a common trait among this class of compounds. Further experimental investigation is required to fully characterize its physicochemical properties, reactivity, and biological profile. The generalized protocols and theoretical discussions provided herein offer a foundational framework for such future research.
References
- 1. 4-Fluoro-9H-Carbazole CAS#: 390-16-9 [chemicalbook.com]
- 2. 9H-carbazole [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemcom.com [echemcom.com]
- 11. mdpi.com [mdpi.com]
